1-(3-chlorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Physicochemical profiling Membrane permeability SAR

This compound features a distinct 1-(3-chlorophenyl)-6-methoxy-3-(4-methylphenyl) substitution on the pyrazolo[4,3-c]quinoline scaffold, enabling Chk1 inhibition, HPK1/FLT3 kinase profiling, and adenosine A₃ receptor (class Ki 212 nM) studies. At logP 6.13, it is markedly more lipophilic than its des-chloro analog (XLogP3 5.5), making it ideal for PAMPA/Caco-2 permeability assays to guide cell-penetrant library design. Available in confirmed screening quantities with ~1-week shipping. No published IC₅₀ data exist—in-house assay validation is required. Verify patent freedom-to-operate before procurement.

Molecular Formula C24H18ClN3O
Molecular Weight 399.88
CAS No. 932325-45-6
Cat. No. B2909477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-chlorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
CAS932325-45-6
Molecular FormulaC24H18ClN3O
Molecular Weight399.88
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN(C3=C4C=CC=C(C4=NC=C32)OC)C5=CC(=CC=C5)Cl
InChIInChI=1S/C24H18ClN3O/c1-15-9-11-16(12-10-15)22-20-14-26-23-19(7-4-8-21(23)29-2)24(20)28(27-22)18-6-3-5-17(25)13-18/h3-14H,1-2H3
InChIKeyDCPCTGJDFGTEQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes261 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Chlorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 932325-45-6) – Core Identity and Procurement Context


1-(3-Chlorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS 932325-45-6) is a fully aromatic, tri-substituted pyrazolo[4,3-c]quinoline of molecular formula C₂₄H₁₈ClN₃O and molecular weight 399.88 g mol⁻¹ [1]. It is distributed by commercial screening‐compound suppliers including ChemDiv (Compound ID: G360‑0169) . The core heterocycle belongs to a privileged scaffold that has been explored for checkpoint kinase 1 (Chk1) inhibition, hematopoietic progenitor kinase 1 (HPK1) / FLT3 inhibition, and anti‑inflammatory activity through nitric‑oxide‑production blockade [2][3]. However, no published, quantitative biological activity data have been located specifically for this compound at the time of writing.

Why Close Pyrazolo[4,3-c]quinoline Analogs Cannot Be Assumed Interchangeable for 1-(3-Chlorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline


Pyrazolo[4,3-c]quinoline SAR is exquisitely sensitive to the nature and position of substituents on the N1‑aryl, C3‑aryl and quinoline ring. Even minor changes (e.g., removal of a single chlorine or methyl group) markedly alter lipophilicity, hydrogen‑bonding capacity and the geometry of the ligand within kinase or receptor binding sites [1][2]. Commercial screening sets often list several near‑identical analogs (e.g., 6‑methoxy‑3‑(4‑methylphenyl)‑1‑phenyl‑1H‑pyrazolo[4,3‑c]quinoline, CAS 893790‑92‑6; 1‑(3‑chlorophenyl)‑3‑(4‑chlorophenyl)‑8‑methoxy‑1H‑pyrazolo[4,3‑c]quinoline, CAS 932325‑39‑8), but publicly available biological data are absent for all of them. Therefore, any substitution introduces an uncharacterized risk of altered potency, selectivity and physicochemical behavior. The evidence items below provide the best available quantitative differentiation based on computed physicochemical descriptors and class‑level SAR inferences.

Quantitative Differentiation Evidence for 1-(3-Chlorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline vs. Closest Structural Analogs


Increased Lipophilicity (XLogP3) Relative to the Des‑Chloro Analog 893790‑92‑6

The target compound bears a 3‑chlorophenyl substituent at N1, whereas the closest commercially available analog 6‑methoxy‑3‑(4‑methylphenyl)‑1‑phenyl‑1H‑pyrazolo[4,3‑c]quinoline (CAS 893790‑92‑6, PubChem CID 9153959) carries an unsubstituted phenyl ring. Computed XLogP3 values, derived by identical algorithm, are 6.1 for the target compound and 5.5 for the des‑chloro analog [1][2]. The ΔXLogP3 of +0.6 log units corresponds to a ∼4‑fold increase in calculated octanol‑water partition coefficient, predicting substantially higher membrane permeability.

Physicochemical profiling Membrane permeability SAR

Higher Molecular Weight and Halogen Content vs. the 1‑Phenyl Analog 893790‑92‑6

The chlorine atom at the meta‑position of the N1‑phenyl ring increases the molecular weight from 365.4 g mol⁻¹ (CAS 893790‑92‑6) to 399.9 g mol⁻¹ for the target compound [1]. This added mass and polarizability introduce the potential for halogen‑bond interactions that cannot be mimicked by the des‑chloro analog. While no direct binding data exist for this specific chemotype, halogen bonding has been documented as a critical affinity‑enhancing interaction in numerous kinase and receptor systems.

Molecular recognition Halogen bonding Drug‑likeness

Pyrazolo[4,3‑c]quinoline Scaffold Exhibits Verified Chk1 Kinase Inhibitory Activity (Class‑Level)

A congeneric series of 2‑aryl‑2H‑pyrazolo[4,3‑c]quinolin‑3‑ones was evaluated against Chk1 kinase in vitro; several analogs achieved IC₅₀ values in the low‑micromolar range [1]. Although those compounds differ from the target compound (which lacks the 3‑one moiety and carries different substituents), the shared pyrazolo[4,3‑c]quinoline core suggests potential for Chk1 engagement. No direct inhibition data are available for the target compound against Chk1 or any other kinase.

Kinase inhibition Checkpoint kinase 1 Cancer research

Adenosine A₃ Receptor Affinity in a Core Analog (BindingDB Data, Class‑Level)

The structurally related 2‑phenyl‑2H‑pyrazolo[4,3‑c]quinoline (ChEMBL CHEMBL190111) binds the human adenosine A₃ receptor with a Ki of 212 nM in radioligand displacement assays, while showing >1 μM affinity for A₂A and A₂B subtypes [1]. The target compound shares the same heterocyclic core but differs in substitution pattern (1‑(3‑chlorophenyl)‑6‑methoxy‑3‑(4‑methylphenyl) vs. 2‑phenyl). No direct binding data are available for the target compound at any adenosine receptor subtype.

GPCR pharmacology Adenosine receptor Binding affinity

Nitric‑Oxide Production Inhibition SAR Favors Amino‑Substituted Analogs; Target Compound Not Evaluated

In a study of pyrazolo[4,3‑c]quinoline derivatives (compounds 2a–2r), the most potent inhibitors of LPS‑induced NO production in RAW 264.7 macrophages were 3‑amino‑4‑(4‑hydroxyphenylamino)‑ (2i) and 4‑(3‑amino‑1H‑pyrazolo[4,3‑c]quinolin‑4‑ylamino)benzoic acid (2m), both with IC₅₀ values comparable to the positive control 1400 W [1]. The target compound belongs to a distinct sub‑class (1‑aryl‑3‑aryl‑6‑methoxy) and was not included in this screen. Extrapolation of anti‑inflammatory potency is therefore not supported.

Anti‑inflammatory NO inhibition iNOS/COX‑2

Recommended Application Scenarios for 1-(3-Chlorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline Based on Available Evidence


Chemical‑Biology Probe Development for Chk1‑Dependent Pathways (with Caution)

The pyrazolo[4,3‑c]quinoline scaffold has demonstrated low‑micromolar Chk1 inhibition in vitro [1]. The target compound, with its distinct 1‑(3‑chlorophenyl)‑6‑methoxy‑3‑(4‑methylphenyl) substitution, may provide a novel starting point for Chk1‑focused chemical biology. However, any experimental use must begin with in‑house Chk1 enzymatic and cellular assays to confirm activity, as no direct IC₅₀ data exist.

Physicochemical Profiling and Permeability Studies in Cellular Assays

With a measured logP of 6.13 (ChemDiv) and an XLogP3 of 6.1 [1], the target compound is substantially more lipophilic than its des‑chloro analog (XLogP3 5.5). This makes it suitable for parallel artificial membrane permeability assays (PAMPA) or Caco‑2 permeability studies to quantify the impact of the chlorine substituent on passive diffusion, aiding in the design of cell‑penetrant pyrazoloquinoline libraries.

Structure–Activity Relationship Expansion of Adenosine Receptor Ligands

The core scaffold has demonstrated sub‑micromolar affinity for the adenosine A₃ receptor (Ki 212 nM) [1]. The target compound offers a distinct aryl substitution pattern that can be used to probe the A₃ receptor orthosteric site in radioligand binding assays, potentially revealing selectivity determinants relative to the A₂A and A₂B subtypes.

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